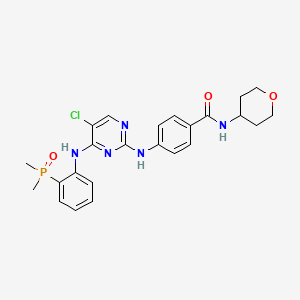![molecular formula C15H25ClN2O B12387580 Chlorowodorek lupaniny [Polish] CAS No. 1025-39-4](/img/structure/B12387580.png)
Chlorowodorek lupaniny [Polish]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lupanine can be synthesized through several methods, including enantioselective synthesis and racemic resolution . One notable synthesis involves the preparation of all four stereoisomers of lupanine . The synthetic routes typically involve the use of quinolizidine precursors and specific reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of lupanine often involves the extraction of the compound from lupin seeds, followed by purification processes . Recent advancements have introduced eco-friendly microbial approaches for the production of enantiopure lupanine, utilizing specific strains of bacteria to achieve high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: Lupanine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as halides and amines .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lupanine can yield quinolizidine derivatives, while reduction can produce dihydroquinolizidine compounds .
Scientific Research Applications
Lupanine (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
Lupanine (hydrochloride) exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition leads to an increase in acetylcholine levels, which can affect neurotransmission. Additionally, lupanine influences KATP channels and insulin gene expression, contributing to its glucose-lowering effects .
Comparison with Similar Compounds
Properties
CAS No. |
1025-39-4 |
|---|---|
Molecular Formula |
C15H25ClN2O |
Molecular Weight |
284.82 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h11-14H,1-10H2;1H/t11-,12-,13-,14+;/m0./s1 |
InChI Key |
BQPGCISNGAWUMO-YXCQRQMQSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.Cl |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


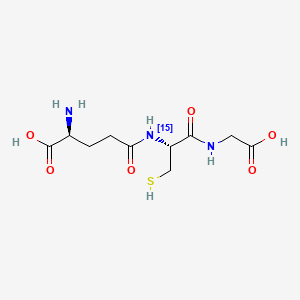
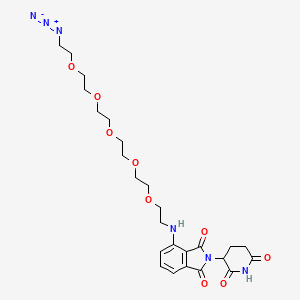
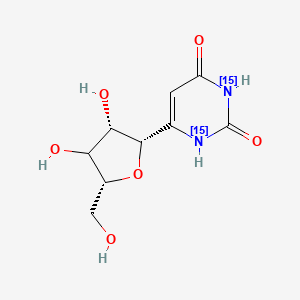
![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
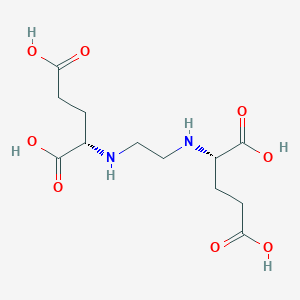

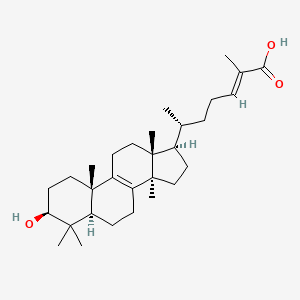
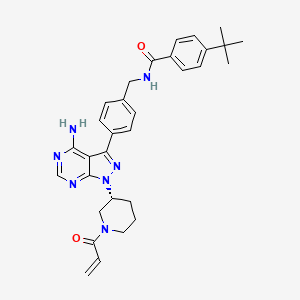

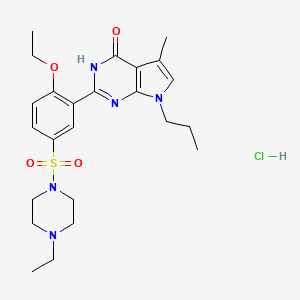
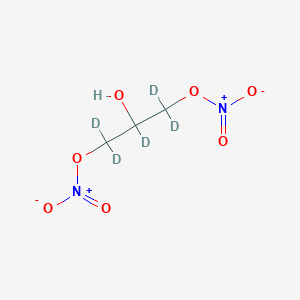
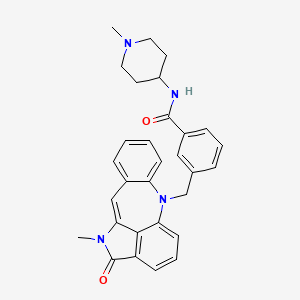
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
